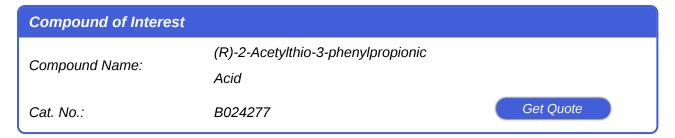


An In-depth Technical Guide on (2R)-2-acetylsulfanyl-3-phenylpropanoic acid

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IUPAC Name: (2R)-2-acetylsulfanyl-3-phenylpropanoic acid

This technical guide provides a comprehensive overview of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, a compound of interest in biochemical and pharmaceutical research. The document details its chemical properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a derivative of phenylalanine, an essential amino acid. The introduction of the acetylsulfanyl group at the second carbon position introduces a key functional moiety that can influence its biological activity and chemical reactivity. While specific experimental data for the (2R) enantiomer is not widely published, the properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of Related Compounds



Property	(2S)-2-(Acetylsulfanyl)-3- phenylpropanoic acid	2- (Acetylsulfanyl)propanoic acid
Molecular Formula	C11H12O3S	C5H8O3S
Molecular Weight	224.27 g/mol	148.18 g/mol [1]
CAS Number	76932-17-7[2]	6431-92-1[1]
Appearance	Not specified	Not specified
Solubility	Soluble in organic solvents like acetonitrile[2]	Not specified

Synthesis and Experimental Protocols

The synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid typically involves the stereospecific modification of a chiral precursor, such as (2R)-2-amino-3-phenylpropanoic acid (D-Phenylalanine). A general synthetic approach is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative method for the synthesis of S-acetylated propanoic acid derivatives.

Materials:

- (2R)-2-bromo-3-phenylpropanoic acid
- Potassium thioacetate (KSAc)
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)



- Anhydrous magnesium sulfate (MgSO4)
- Argon or Nitrogen gas

Procedure:

- A solution of (2R)-2-bromo-3-phenylpropanoic acid (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- The solution is cooled to 0 °C in an ice bath.
- Potassium thioacetate (1.1 equivalents) is added portion-wise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
 The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is quenched by the addition of 1 M HCl and extracted with diethyl ether (3 x volume of DMF).
- The combined organic layers are washed with water and then with brine.
- The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude (2R)-2-acetylsulfanyl-3-phenylpropanoic acid is then purified by column chromatography on silica gel.

Workflow for Synthesis and Purification



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Caption: Synthetic and purification workflow for (2R)-2-acetylsulfanyl-3-phenylpropanoic acid.

Analytical Methods

The characterization and analysis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and its analogues can be performed using various chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of related compounds like (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid. This method is scalable and can be adapted for purity assessment and preparative separation.[2]

Table 2: HPLC Method for a Related Compound

Parameter	Condition	
Column	Newcrom R1	
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid[2]	
Notes	For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2] This method is suitable for pharmacokinetic studies.[2]	

Potential Biological Activity and Applications

While specific biological roles of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid are not extensively documented, compounds containing the acetylsulfanyl moiety are of interest in drug development. The thioester can act as a protected thiol, which can be hydrolyzed in vivo to release a free thiol. Free thiols are known to interact with various biological targets.

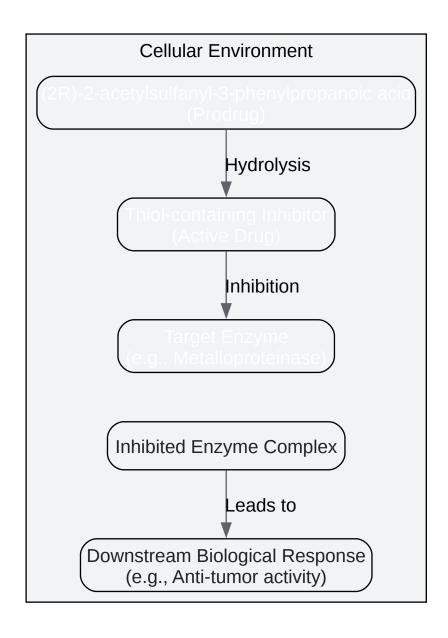
For instance, the related compound 2-acetamido-3-acetylsulfanylpropanoic acid has shown antitumor activity in various cancer cell lines, including those from breast, colon, lung, and prostate cancers.[3] Its mechanism may involve inducing apoptosis.[3] It is hypothesized that



such compounds may bind with fatty alcohols and hydroxyapatite in the acidic microenvironment of cancer cells.[3]

Potential Signaling Pathway Involvement

Given the structural similarity to enzyme inhibitors, it is plausible that (2R)-2-acetylsulfanyl-3-phenylpropanoic acid could act as an inhibitor of metalloproteinases or other enzymes where a thiol group can coordinate with a metal ion in the active site. The acetylsulfanyl group would serve as a prodrug moiety, releasing the active thiol-containing inhibitor upon hydrolysis.



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Caption: Hypothetical mechanism of action via prodrug activation and enzyme inhibition.

Conclusion

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a chiral molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic routes are accessible, and analytical methods are established for related compounds. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

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